molecular formula C5H8Cl2O B2454433 2-(2,2-Dichlorocyclopropyl)ethan-1-ol CAS No. 97535-44-9

2-(2,2-Dichlorocyclopropyl)ethan-1-ol

Cat. No.: B2454433
CAS No.: 97535-44-9
M. Wt: 155.02
InChI Key: GGTCCRWEOQFXIR-UHFFFAOYSA-N
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Description

2-(2,2-Dichlorocyclopropyl)ethan-1-ol: is an organic compound with the molecular formula C5H8Cl2O It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichlorocyclopropyl)ethan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by chlorination and subsequent functional group modification. One common method includes the reaction of an alkene with a dichlorocarbene precursor under basic conditions to form the dichlorocyclopropane ring. This intermediate is then subjected to further reactions to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclopropanation processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichlorocyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,2-dichlorocyclopropyl)ethanal or 2-(2,2-dichlorocyclopropyl)ethanoic acid.

    Reduction: Formation of 2-(2,2-dichlorocyclopropyl)ethane.

    Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dichlorocyclopropyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichlorocyclopropyl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the dichlorocyclopropyl ring can participate in various chemical interactions. These interactions can influence biological pathways and molecular processes, making the compound of interest in pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dichlorocyclopropyl)ethanal
  • 2-(2,2-Dichlorocyclopropyl)ethanoic acid
  • 2-(2,2-Dichlorocyclopropyl)ethane

Uniqueness

2-(2,2-Dichlorocyclopropyl)ethan-1-ol is unique due to the presence of both a hydroxyl group and a dichlorocyclopropyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,2-dichlorocyclopropyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTCCRWEOQFXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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